molecular formula C8H13NaO2 B1264593 2-Propyl-2-pentenoic acid, sodium salt CAS No. 69827-64-1

2-Propyl-2-pentenoic acid, sodium salt

Cat. No.: B1264593
CAS No.: 69827-64-1
M. Wt: 164.18 g/mol
InChI Key: OTCQEYNPLHOZTK-GZOLSCHFSA-M
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic identification of 2-propyl-2-pentenoic acid, sodium salt follows established International Union of Pure and Applied Chemistry conventions for organometallic salts of unsaturated carboxylic acids. The official IUPAC nomenclature designates this compound as sodium;(E)-2-propylpent-2-enoate, reflecting its stereochemical configuration and ionic nature. This designation explicitly indicates the presence of an E-configured double bond at the 2-position of the pentenoic acid backbone, with a propyl substituent attached at the same carbon center.

The compound's systematic chemical identifiers provide comprehensive characterization across multiple database systems. The Chemical Abstracts Service registry number 69827-64-1 serves as the primary identifier for this specific sodium salt form. Alternative nomenclature includes sodium 2-en-valproate and 2-en-valproic acid sodium salt, reflecting its relationship to valproic acid metabolism. The molecular formula C₈H₁₃NaO₂ indicates the presence of eight carbon atoms, thirteen hydrogen atoms, one sodium cation, and two oxygen atoms, yielding a molecular weight of 164.18 grams per mole.

The International Chemical Identifier representation provides detailed connectivity information through the InChI string: InChI=1S/C8H14O2.Na/c1-3-5-7(6-4-2)8(9)10;/h5H,3-4,6H2,1-2H3,(H,9,10);/q;+1/p-1/b7-5+;. This notation explicitly defines the molecular connectivity, stereochemistry, and ionic charge distribution. The corresponding InChI Key OTCQEYNPLHOZTK-GZOLSCHFSA-M provides a unique hash identifier for database searches and chemical informatics applications.

The Simplified Molecular Input Line Entry System representation CCC/C(=C\CC)/C(=O)[O-].[Na+] illustrates the structural formula with explicit stereochemical notation. This representation clearly delineates the E-configuration of the central double bond through the forward slash notation, while separately indicating the sodium cation as a discrete ionic species.

Properties

IUPAC Name

sodium;(E)-2-propylpent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2.Na/c1-3-5-7(6-4-2)8(9)10;/h5H,3-4,6H2,1-2H3,(H,9,10);/q;+1/p-1/b7-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCQEYNPLHOZTK-GZOLSCHFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=CCC)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=C\CC)/C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60218-41-9 (Parent)
Record name 2-Pentenoic acid, 2-propyl-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069827641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69827-64-1
Record name 2-Pentenoic acid, 2-propyl-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069827641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Preparation via Dehydration of Di-n-Propyl Ketone Cyanohydrin

Reaction Mechanism and Conditions

The cyanohydrin derivative of di-n-propyl ketone serves as a precursor. Thionyl chloride (SOCl₂) catalyzes dehydration at 130–150°C, forming 2-propyl-2-pentenenitrile. Subsequent saponification with concentrated hydrochloric acid yields 2-hydroxy-2-propylpentanoic acid, which undergoes thermal dehydration.

Critical Parameters:
  • Temperature : 140–150°C during dehydration.
  • Solvent : n-Hexane for phase separation post-acidification.
  • Catalyst : Tertiary amines (e.g., N-methylpyrrolidine) at 5–10 mol% enhance E-isomer selectivity (>80%).

Isolation and Purification

Crude E-2-propyl-2-pentenoic acid is isolated via fractional distillation (b.p. 135–136°C at 15 mbar) with 50.4% yield. Residual Z-isomer (<20%) is minimized through precise temperature control.

Synthesis Through Thermal Dehydration of 2-Hydroxy-2-Propylpentanoic Acid

Optimized Dehydration Protocol

2-Hydroxy-2-propylpentanoic acid, derived from saponification of the cyanohydrin intermediate, undergoes dehydration at 230–240°C with tertiary amines. The amine catalyzes syn-elimination, favoring E-configuration.

Key Findings:
  • Reaction Time : 1 hour at 230–240°C achieves 95% conversion.
  • Isomer Ratio : E:Z = 4:1 without amines; E:Z > 9:1 with N-methylpyrrolidine.

Scalability Challenges

High-temperature conditions necessitate specialized reactors to prevent decarboxylation. Industrial implementations use continuous-flow systems to maintain thermal stability.

Wittig Reaction Approach

Ylide Formation and Alkylation

Triphenylphosphine reacts with 2-bromo-valeric acid ethyl ester to form a phosphonium salt, treated with propionaldehyde under Wittig conditions. The reaction proceeds in tetrahydrofuran (THF) at 80°C, yielding ethyl E-2-propyl-2-pentenoate.

Advantages:
  • Stereoselectivity : >95% E-isomer due to steric hindrance.
  • Yield : 70–75% after distillation.

Saponification to Free Acid

Ethyl ester hydrolysis uses NaOH in methanol/water, followed by acidification (HCl) to precipitate E-2-propyl-2-pentenoic acid (m.p. 38–40°C).

Conversion of Free Acid to Sodium Salt

Aqueous Acetone Method

The free acid is dissolved in acetone/water (3:1 v/v) and reacted with sodium carbonate under reflux. Cooling to −10°C precipitates the sodium salt as fine crystals.

Optimization Data:
Parameter Optimal Condition Yield (%) Purity (%)
Sodium Carbonate 1.1 equiv 82.5 99.2
Reaction Time 3 hours - -
Cooling Temperature −10°C - 98.5

Alternative Alkali Sources

Potassium hydroxide in ethanol yields the potassium salt, but sodium carbonate remains preferred for cost and crystallinity.

Comparative Analysis of Synthetic Routes

Method E-Isomer Purity (%) Total Yield (%) Scalability Cost Efficiency
Cyanohydrin Dehydration 80–85 50.4 Moderate High
Thermal Dehydration 90–95 70–75 High Moderate
Wittig Reaction 95–98 70–75 Low Low

Key Insights :

  • Thermal Dehydration balances yield and stereoselectivity for industrial use.
  • Wittig Reaction offers superior purity but involves costly reagents.

Industrial-Scale Production Considerations

Continuous-Flow Dehydration

Patented systems (e.g., EP0293752A2) deploy tubular reactors for 2-hydroxy acid dehydration, achieving 500 kg/batch output.

Solvent Recovery

n-Hexane and acetone are recycled via distillation, reducing waste by 40%.

Quality Control and Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 6.7 ppm (triplet, vinyl H), 2.4 ppm (m, CH₂), 1.0 ppm (m, CH₃).
  • Melting Point : 38–40°C (free acid); >300°C (sodium salt).

Chromatographic Purity

HPLC analysis (C18 column, 80:20 H₂O:MeCN) confirms <0.5% Z-isomer in commercial batches.

Chemical Reactions Analysis

Types of Reactions: 2-Propyl-2-pentenoic acid, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Propyl-2-pentenoic acid, sodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-propyl-2-pentenoic acid, sodium salt involves the inhibition of histone deacetylase, leading to increased levels of gamma-aminobutyric acid (GABA) in the brain. This results in enhanced inhibitory neurotransmission and stabilization of neuronal activity. The compound also blocks voltage-dependent sodium channels, further contributing to its anticonvulsant effects .

Comparison with Similar Compounds

Structural and Functional Analogues of VPA

The table below compares 2-ene-VPA with key analogues:

Compound Molecular Formula Key Features Pharmacological Activity Safety Concerns
2-ene-VPA C₈H₁₄O₂ (Z)-isomer dominant; β-oxidation metabolite of VPA Higher anticonvulsant potency than VPA; modulates GABA metabolism Neurotoxicity, hepatotoxicity
4-ene-VPA C₈H₁₄O₂ 4,5-unsaturated metabolite of VPA Less potent than 2-ene-VPA; undergoes further oxidation to toxic 4-ene-VPA-CoA Mitochondrial toxicity
3-ene-VPA C₈H₁₄O₂ 3,4-unsaturated metabolite (cis/trans isomers) Minor metabolite; weak activity Limited data
2-Propyl-4-pentenoic Acid C₈H₁₄O₂ Terminal double bond at C4 Used in metabolic studies; less active than 2-ene-VPA Not well-characterized
E-2-propyl-2,4-pentadienoic Acid C₈H₁₂O₂ Doubly unsaturated metabolite (2,4-diene) Detected in trace amounts; role in toxicity unclear Potential reactive metabolite

Key Differences in Pharmacokinetics and Metabolism

  • 2-ene-VPA: Brain Penetration: Rapidly enters the brain and is cleared slower than VPA, correlating with prolonged GABAergic effects .
  • 4-ene-VPA :

    • Converted to 4-ene-VPA-CoA, which inhibits β-oxidation enzymes, contributing to hepatotoxicity .
  • Hydroxylated Metabolites (e.g., 3-OH-VPA, 4-OH-VPA) :

    • Less pharmacologically active but implicated in VPA's idiosyncratic toxicity .

Q & A

Basic Research Questions

Q. What are the primary analytical methods for detecting 2-propyl-2-pentenoic acid (2-ene-VPA) and its sodium salt in biological samples?

  • Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) with derivatization is widely used for plasma analysis due to its specificity and sensitivity. For urine samples, gas chromatography-mass spectrometry (GC/MS) with total ion current (TIC) monitoring is preferred. Urease pre-treatment is critical to eliminate urea interference, which masks low-concentration metabolites like diene/3 .
  • Key Parameters : Derivatization with trimethylsilyl groups enhances detection; molecular ions (e.g., m/z 212 and 197) are monitored for GC/MS .

Q. How does 2-propyl-2-pentenoic acid relate to valproic acid (VPA) metabolism?

  • Metabolic Pathway : 2-ene-VPA is a β-oxidation metabolite of VPA, formed via mitochondrial pathways. It exhibits greater anticonvulsant potency than VPA but is associated with neurotoxicity and hepatotoxicity risks .
  • Clinical Relevance : Monitoring 2-ene-VPA in plasma is essential due to its narrow therapeutic index and nonlinear pharmacokinetics in VPA-treated patients .

Q. What are the biochemical interactions of 2-propyl-2-pentenoic acid?

  • Interactions : The compound engages with fatty acid-binding proteins, acyl-CoA synthetases, and dehydrogenases, influencing lipid metabolism and energy pathways. These interactions underpin its pharmacological effects but may also contribute to toxicity .

Advanced Research Inquiries

Q. What experimental strategies address detection challenges of unsaturated VPA metabolites like 2-ene-VPA in complex matrices?

  • Solutions :

  • GC/MS Optimization : Use selective ion monitoring (SIM) instead of TIC to resolve co-eluting peaks (e.g., urea interference) .
  • Sample Pre-Treatment : Hydrolyze urine with urease to degrade urea, improving metabolite recovery .
  • RP-HPLC Derivatization : Employ pre-column derivatization with agents like 2-nitrophenylhydrazine to enhance UV detection in plasma .

Q. How do structural modifications of 2-propyl-2-pentenoic acid alter its pharmacological profile?

  • Synthetic Derivatives : Esterification with alkoxyalkyl or heterocycloalkyl groups (e.g., chloromethyl pivalate) enhances bioavailability. For example, 2-(N-succinimido) ethyl ester derivatives show prolonged half-lives due to reduced hydrolysis rates .
  • Synthesis Protocol :

  • React (E)-2-ene-VPA with chloromethyl pivalate in acetone at 40–50°C, followed by reflux and ethyl acetate extraction. Yields range from 70–78% .

Q. What conflicting data exist regarding the neurotoxicity versus anticonvulsant efficacy of 2-ene-VPA?

  • Evidence :

  • Efficacy : 2-ene-VPA demonstrates 3–5× greater seizure suppression in rodent models compared to VPA .
  • Toxicity : Elevated 2-ene-VPA levels correlate with mitochondrial dysfunction, reactive oxygen species (ROS) generation, and hepatocyte apoptosis .
    • Resolution Strategy : Dose-response studies with therapeutic drug monitoring (TDM) and ROS scavengers (e.g., N-acetylcysteine) are recommended to balance efficacy and safety .

Q. What metabolic pathways compete with 2-ene-VPA formation, and how do they impact research outcomes?

  • Pathway Competition :

  • β-Oxidation : Generates 2-ene-VPA and diene metabolites (e.g., E-2,4-pentadienoic acid).
  • Glucuronidation : Reduces 2-ene-VPA bioavailability, requiring UDP-glucuronosyltransferase inhibitors in metabolic studies .
    • Analytical Consideration : Use isotopically labeled internal standards (e.g., deuterated 2-ene-VPA) to correct for matrix effects in LC-MS/MS .

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